1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea
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Overview
Description
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a but-2-yn-1-yl group and an ethylurea group
Preparation Methods
The synthesis of 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea typically involves multiple steps One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole moiety, which is then linked to a but-2-yn-1-yl group through a series of coupling reactionsIndustrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the breakdown of the urea moiety
Scientific Research Applications
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-ethylurea can be compared with similar compounds such as:
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: This compound also contains the benzo[d][1,3]dioxole moiety but differs in its overall structure and applications.
4-Benzo(1,3)dioxol-5-yl-butan-2-one: Another compound with the benzo[d][1,3]dioxole moiety, used in different chemical and biological contexts.
N-(Benzo[d][1,3]dioxol-4-yl)-2-chloroacetamide: This compound has a similar core structure but is used in different synthetic and research applications.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-15-14(17)16-7-3-4-8-18-11-5-6-12-13(9-11)20-10-19-12/h5-6,9H,2,7-8,10H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJCJFNKJVMPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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